Pigment Yellow 138

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pigment Yellow 138, also known as C.I. Pigment Yellow 180 or 3,4,5,6-Tetrachloro-N-[2-(4-chlorophenylamino)carbonyl]phenyl]-1,8-naphthalimide, finds limited application in scientific research due to its primary function as a coloring agent in paints, plastics, and textiles []. However, some research explores its properties and potential for specific scientific uses.

- Crystal Structure Analysis: Studies have employed X-ray diffraction to determine the crystal structure of Pigment Yellow 138 and its derivatives. This analysis helps understand the relationship between the molecular structure and its stability properties.

Pigment Yellow 138, also known as C.I. Pigment Yellow 138 or C.I. 56300, is an organic pigment primarily used in various applications such as paints, coatings, plastics, and inks. Its chemical formula is , with a molecular weight of approximately 694.93 g/mol . The pigment exhibits a bright yellow color and is valued for its high tinting strength and excellent dispersion properties, making it suitable for a wide range of industrial applications .

The synthesis of Pigment Yellow 138 can be achieved through several methods, primarily involving the following steps:

- Preparation of Precursors: The process begins with the preparation of benzoic acid and other chemical intermediates.

- Reaction: These precursors are mixed in a reactor under controlled temperature conditions.

- Purification: After the reaction, the resulting product is purified to remove any unreacted materials and by-products .

This method allows for the production of high-quality Pigment Yellow 138 suitable for industrial applications.

Pigment Yellow 138 is widely used in various industries due to its desirable properties:

- Coatings: Employed in automotive and industrial coatings for its vibrant color and durability.

- Plastics: Used in plastic manufacturing to provide coloration.

- Inks: Commonly found in printing inks for its excellent tinting strength and stability.

- Textiles: Utilized in textile dyeing processes due to its bright hue and fastness properties .

Pigment Yellow 138 shares similarities with several other yellow pigments but stands out due to its unique molecular structure and properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pigment Yellow 151 | Higher tinting strength but less stability | |

| Pigment Yellow 154 | Excellent lightfastness but lower brightness | |

| Sudaperm Yellow 3031K | Enhanced dispersion properties |

Pigment Yellow 138 is unique due to its combination of brightness, stability, and ease of dispersion, making it particularly valuable in high-performance applications .

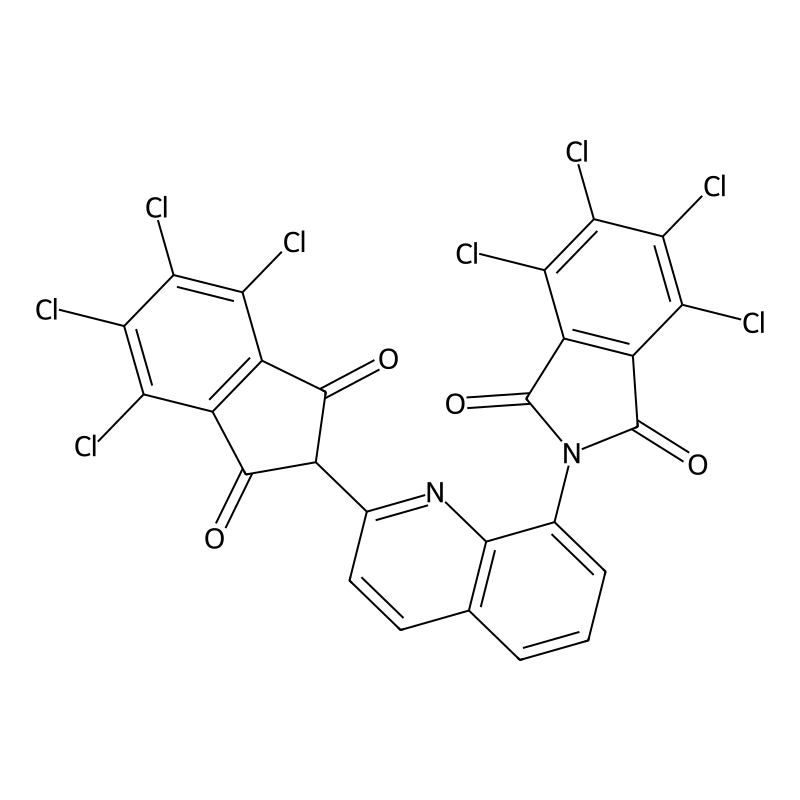

Pigment Yellow 138, with the molecular formula C₂₆H₆Cl₈N₂O₄ and a molecular weight of 693.96 g/mol, represents a highly chlorinated quinophthalone derivative [1] [2]. The compound is registered under CAS number 30125-47-4 and EINECS number 250-063-5 [1] [2]. This synthetic organic pigment belongs to the quinophthalone class of colorants, characterized by a complex polycyclic structure incorporating tetrachlorinated phthalimide and indandione moieties linked through a quinoline bridge [3] [4].

The crystallographic analysis reveals that Pigment Yellow 138 adopts a non-planar molecular geometry [4] [5]. X-ray powder diffraction studies using real-space methods with subsequent Rietveld refinements have determined the precise three-dimensional arrangement of atoms within the crystal lattice [4] [5]. The crystal structure demonstrates that the indandione moiety is almost coplanar with the quinoline fragment, facilitating effective π-electron delocalization across these aromatic systems [4] [5]. In contrast, the phthalimide group exhibits significant deviation from planarity, forming an angle of 57° with the quinoline fragment [4] [5]. This out-of-plane rotation is not a consequence of crystal packing effects but rather results from intramolecular steric hindrance between the bulky tetrachlorinated substituents [4] [5].

The molecular density of 1.845 g/cm³ reflects the high degree of chlorination and the compact packing arrangement of molecules within the crystal structure [6]. The extensive chlorination contributes significantly to the compound's thermal stability and chemical resistance properties, making it suitable for demanding industrial applications [6] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₆Cl₈N₂O₄ | [1] [2] |

| Molecular Weight (g/mol) | 693.96 | [1] [2] |

| CAS Registry Number | 30125-47-4 | [1] [2] |

| EINECS Number | 250-063-5 | [1] [2] |

| Chemical Structure Type | Quinophthalone | [3] [4] |

| Density (g/cm³) | 1.845 | [6] |

| Appearance | Yellow powder | [6] |

| Tautomeric Form | NH-tautomer | [4] [5] |

| Hydrogen Bond Formation | Intramolecular N-H⋯O hydrogen bond | [4] [5] |

| Phthalimide Group Angle | 57° with quinoline fragment | [4] [5] |

Tautomerism and Electronic Configuration

The tautomeric behavior of Pigment Yellow 138 represents one of its most significant structural features, directly influencing its stability and optical properties. Comprehensive solid-state nuclear magnetic resonance investigations, particularly using one-dimensional and two-dimensional multinuclear techniques, have definitively established that the compound exists predominantly in the NH-tautomeric form in the crystalline state [4] [5] [8]. Direct evidence for this tautomeric preference was obtained through ¹H-¹⁴N heteronuclear multiple quantum coherence solid-state nuclear magnetic resonance spectroscopy at very fast magic angle spinning conditions [4] [5].

The NH-tautomer features a hydrogen atom positioned at the nitrogen atom of the quinoline moiety, forming a resonance-assisted intramolecular N-H⋯O hydrogen bond with the neighboring indandione carbonyl oxygen [4] [5]. This hydrogen bonding interaction is crucial for stabilizing the molecular conformation and contributes to the overall structural integrity of the pigment. Quantum mechanical calculations using density functional theory with dispersion-corrected functionals have confirmed that the NH-tautomeric form is energetically favored by approximately 60 kilojoules per mole compared to the alternative OH-tautomer, where the hydrogen would be located on an oxygen atom of the indandione moiety [4] [5].

The electronic configuration of Pigment Yellow 138 is characterized by an extended conjugated π-system that spans the quinoline, indandione, and phthalimide fragments [9]. This delocalized electronic structure enables efficient light absorption in the visible region and contributes to the compound's characteristic greenish-yellow color. The electronic transitions responsible for the optical properties involve both π→π* and n→π* transitions, typical of aromatic carbonyl systems [10] [9]. The quinophthalone backbone facilitates electron delocalization, while the chlorine substituents act as electron-withdrawing groups, modulating the electronic density distribution throughout the molecule [9].

Recent femtosecond transient absorption spectroscopy studies have revealed that Pigment Yellow 138 undergoes excited state intramolecular proton transfer from nitrogen to oxygen upon photoexcitation [10] [9]. This nitrogen-to-oxygen excited state intramolecular proton transfer represents an uncommon photochemical process, as both quinoline and aromatic carbonyl moieties are traditionally considered photobases [10] [9]. The occurrence of this process provides insight into the photostability mechanisms that make quinophthalone pigments particularly suitable for applications requiring excellent lightfastness properties [10] [9].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Stable Tautomer | NH-tautomer | Solid-state NMR | [4] [5] |

| Energy Difference (NH vs OH) | ~60 kJ/mol favoring NH | DFT calculations (BLYP-D3) | [4] [5] |

| Electronic Configuration | Conjugated π-system | Electronic structure analysis | [9] |

| Quinoline-Indandione Planarity | Nearly coplanar | X-ray crystallography | [4] [5] |

| Phthalimide Orientation | Out-of-plane (57°) | X-ray crystallography | [4] [5] |

| Intramolecular Hydrogen Bond | N-H⋯O resonance-assisted | NMR and DFT | [4] [5] |

| Proton Transfer Type | Nitrogen-to-oxygen ESIPT | Femtosecond spectroscopy | [10] [9] |

| Stability Factor | Steric hindrance dominant | Quantum mechanical calculations | [4] [5] |

Spectroscopic Properties (UV-Vis, FTIR, NMR)

The spectroscopic characterization of Pigment Yellow 138 provides comprehensive insights into its molecular structure and electronic properties. Ultraviolet-visible absorption spectroscopy reveals that the compound exhibits strong absorption in the visible region with a maximum absorption wavelength at 457 nanometers [11]. This absorption band is responsible for the characteristic greenish-yellow appearance of the pigment and corresponds to π→π* electronic transitions within the conjugated quinophthalone system [11]. The molar extinction coefficient at this wavelength is exceptionally high, measuring 2.37 × 10⁵ liters per mole per centimeter, indicating excellent light-absorbing capability and high tinctorial strength [11].

Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of functional groups within the molecule [12] [13]. The infrared spectrum of Pigment Yellow 138 displays characteristic carbonyl stretching frequencies corresponding to both the phthalimide and indandione moieties [12] [13]. The tetrachlorinated phthalimide groups exhibit C=O stretching vibrations in the region typical of imide carbonyls, while the indandione carbonyl groups show distinct vibrational patterns reflecting their unique chemical environment [12] [13]. The extensive chlorination of the aromatic rings results in additional characteristic peaks in the fingerprint region, providing a distinctive spectroscopic signature for this compound [12] [13]. The infrared spectroscopic data has been catalogued in the Infrared and Raman Users Group database, facilitating identification and analysis applications [12] [13].

Nuclear magnetic resonance spectroscopy, particularly in the solid state, has been instrumental in elucidating the tautomeric preferences and hydrogen bonding patterns of Pigment Yellow 138 [4] [5] [14]. Solid-state ¹H-¹³C cross-polarization magic angle spinning techniques have provided detailed information about the carbon framework and hydrogen environments [14]. The most significant breakthrough came from ¹H-¹⁴N heteronuclear multiple quantum coherence experiments conducted at very fast magic angle spinning speeds, which directly confirmed the presence of the NH-tautomer through detection of nitrogen-hydrogen correlations [4] [5]. Two-dimensional solid-state nuclear magnetic resonance techniques have further elucidated the spatial relationships between different molecular fragments and confirmed the intramolecular hydrogen bonding patterns [4] [5] [14].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and aromatic ring systems [12]. The Raman spectrum of Pigment Yellow 138, typically obtained using 633 nanometer excitation, shows characteristic peaks corresponding to the quinoline and aromatic ring vibrations [12]. The spectroscopic data collectively provide a comprehensive fingerprint for this compound, enabling precise identification and purity assessment in various analytical applications [12] [13].

| Technique | Value/Wavenumber | Notes | Reference |

|---|---|---|---|

| UV-Vis Absorption Maximum | 457 nm | Greenish yellow absorption | [11] |

| Molar Extinction Coefficient | 2.37 × 10⁵ L/mol·cm | Excellent light absorption | [11] |

| FTIR C=O Stretch (Phthalimide) | Characteristic peaks present | Tetrachlorinated phthalimide | [12] [13] |

| FTIR C=O Stretch (Indandione) | Characteristic peaks present | Tetrachlorinated indandione | [12] [13] |

| Solid-State NMR (¹H-¹⁴N HMQC) | NH-tautomer confirmation | Direct evidence at fast MAS | [4] [5] |

| Raman Spectroscopy | Available in IRUG database | Excitation at 633 nm | [12] |

| Electronic Transitions | π→π* and n→π* transitions | Quinophthalone backbone | [10] [9] |

The synthesis of Pigment Yellow 138 follows a well-established condensation reaction mechanism between 8-aminoquinaldine and tetrachlorophthalic anhydride [2]. This reaction represents a classic example of nucleophilic attack by an aromatic amine on an activated carbonyl system, leading to the formation of the characteristic quinophthalone structure.

The reaction mechanism proceeds through several distinct stages. Initially, the amino group of 8-aminoquinaldine performs a nucleophilic attack on the carbonyl carbon of tetrachlorophthalic anhydride . This step is facilitated by the electron-withdrawing effect of the four chlorine atoms on the phthalic anhydride ring, which increases the electrophilicity of the carbonyl carbon [3]. The reaction typically requires elevated temperatures ranging from 140 to 220 degrees Celsius to achieve sufficient activation energy for the condensation process [2].

Following the initial nucleophilic attack, an intermediate amide compound is formed, which subsequently undergoes intramolecular cyclization to create the quinophthalone core structure [4]. The presence of benzoic acid as a catalyst facilitates this transformation by providing a mildly acidic environment that promotes the elimination of water molecules during the condensation process [2]. The final product exhibits the characteristic enaminone tautomeric form, as confirmed by nuclear magnetic resonance spectroscopy studies showing the NH group appearing at δ 14-16 region [5].

The stoichiometry of the reaction typically employs a molar ratio of 1:2.4 for 8-aminoquinaldine to tetrachlorophthalic anhydride to ensure complete conversion and optimal yields [6]. This excess of tetrachlorophthalic anhydride compensates for potential side reactions and ensures that the limiting reagent is fully consumed during the synthesis process.

Recent mechanistic studies utilizing silica gel catalysis under microwave irradiation have demonstrated that the reaction can achieve 97% yield in just 2 minutes under optimized conditions [5]. These findings suggest that the traditional thermal synthesis can be significantly enhanced through the application of alternative energy sources and heterogeneous catalysts that facilitate more efficient molecular interactions.

Optimization of Tetrachlorophthalic Anhydride-Based Routes

The optimization of tetrachlorophthalic anhydride-based synthesis routes for Pigment Yellow 138 involves careful control of multiple reaction parameters to achieve maximum yield and product quality. The primary synthetic route employs a two-stage heating process that has been extensively optimized through industrial research [2].

The initial reaction stage occurs at temperatures between 140 and 160 degrees Celsius for 1 to 3 hours, during which the primary condensation reaction takes place . This moderate temperature range allows for controlled nucleophilic attack while minimizing thermal decomposition of the starting materials. The reaction mixture typically contains benzoic acid as both a solvent and catalyst, providing an optimal medium for the condensation process [2].

The second optimization stage involves increasing the temperature to 180-220 degrees Celsius for an additional 2 to 4 hours . This elevated temperature promotes complete cyclization and eliminates residual water from the reaction system, resulting in the formation of the final quinophthalone structure. The temperature profile optimization has been shown to significantly improve both yield and product purity compared to single-stage heating processes.

Catalyst optimization studies have identified zinc chloride as an effective Lewis acid catalyst, with optimal loading at 10 mol% relative to the 8-aminoquinaldine starting material [6]. The zinc chloride activates the carbonyl groups of tetrachlorophthalic anhydride toward nucleophilic attack, thereby accelerating the reaction rate and improving overall conversion efficiency. Under these optimized conditions, yields of up to 95% have been achieved in industrial-scale syntheses [6].

Solvent selection plays a crucial role in reaction optimization. High-boiling inert diluents such as ortho-dichlorobenzene, trichlorobenzene, nitrobenzene, naphthalene, diphenyl, or diphenyl ether have been successfully employed [7]. These solvents provide thermal stability at the required reaction temperatures while maintaining chemical inertness toward the reactants and products.

Recent optimization efforts have focused on alternative heating methods, including microwave-assisted synthesis and ultrasonic irradiation. Microwave heating has demonstrated the ability to complete the reaction in significantly reduced timeframes while maintaining comparable yields to conventional thermal methods [5]. These advances represent important developments in green chemistry approaches to quinophthalone synthesis.

Patent Landscape for Transparent Pigment Modifications

The patent landscape surrounding transparent Pigment Yellow 138 modifications reveals significant industrial interest in improving the optical properties and application versatility of this important colorant. Several key patents have established foundational technologies for producing transparent variants of Pigment Yellow 138 with enhanced performance characteristics.

United States Patent 7,060,835 B2, assigned to Sun Chemical Corporation, describes a comprehensive process for preparing transparent Pigment Yellow 138 through mechanical grinding techniques [8] [9]. This patent establishes the fundamental methodology of grinding conventional Pigment Yellow 138 in the presence of inorganic salts such as sodium chloride, followed by aqueous slurry processing to achieve significantly increased surface area. The patent demonstrates that transparent pigments with surface areas of 55 to 80 square meters per gram can be achieved, compared to conventional pigments with surface areas around 25 square meters per gram [7].

The patent protection extends to specific process parameters, including grinding temperatures of 80 to 100 degrees Celsius, grinding durations of 1 to 2 hours, and the use of wetting agents such as diethylene glycol to optimize particle size reduction [7]. The protected methodology also encompasses aqueous slurry processing at elevated temperatures of 80 to 90 degrees Celsius for periods of 30 minutes to 3 hours, followed by filtration and washing procedures to remove processing aids.

International patent application WO-2005066284-A1 provides additional intellectual property protection for transparent pigment preparation methods, focusing specifically on applications in ink and plastic compositions [10] [11]. This patent emphasizes the improvement in color strength and transparency achieved through the grinding process while maintaining the excellent lightfastness properties characteristic of Pigment Yellow 138.

Recent patent developments have expanded into novel quinophthalone compounds with enhanced optical properties. United States Patent 11,186,720, assigned to DIC Corporation, describes innovative dimeric quinophthalone structures that provide improved brightness and coloring power compared to conventional monomeric pigments [12]. This patent demonstrates that dimerization of specific quinophthalone skeletons results in more selective absorption and transmittance characteristics, achieved through methylene chain spacers that suppress excessive reddish tones.

Chinese patent CN113462188B focuses on developing Pigment Yellow 138 variants that exhibit improved dispersibility in weak solvent systems [13]. This patent addresses specific industrial challenges related to pigment dispersion in low-polarity media, providing solutions through modified post-synthesis processing techniques that enhance compatibility with various application systems.

The patent landscape also encompasses specialized applications, including patents for liquid crystal display applications and high-performance coating systems. These developments reflect the ongoing industrial innovation in tailoring Pigment Yellow 138 properties for specific end-use requirements while maintaining the fundamental chemical stability and colorfastness that make this pigment valuable across multiple industries.

Solvent Selection and Post-Synthesis Processing Techniques

Solvent selection and post-synthesis processing represent critical aspects of Pigment Yellow 138 production that significantly influence the final product properties and application performance. The choice of processing solvents directly impacts particle size distribution, surface characteristics, and dispersibility of the final pigment product.

Primary solvent systems employed during the synthesis phase include high-boiling aromatic compounds such as ortho-dichlorobenzene, which provides thermal stability at the required reaction temperatures of 180 to 220 degrees Celsius [7]. The selection of ortho-dichlorobenzene offers several advantages, including chemical inertness toward the reactants, appropriate boiling point for the reaction conditions, and compatibility with the quinophthalone product structure. Alternative high-boiling solvents such as diphenyl ether and nitrobenzene have also been successfully employed, each offering specific advantages in terms of product quality and processing efficiency [7].

Post-synthesis processing begins with the preparation of an organic solvent slurry containing the crude Pigment Yellow 138 product mixed with sodium methoxide or methanol solution . This mixture is heated to temperatures between 40 and 80 degrees Celsius for 1 to 3 hours to promote particle conditioning and size optimization. The conditioning process is crucial for developing the desired particle morphology and improving subsequent dispersibility in application systems.

Following the initial conditioning step, the mixture undergoes acid neutralization using hydrochloric acid, sulfuric acid, or formic acid to precipitate the pigment in its final form [2]. The neutralization process must be carefully controlled to maintain optimal pH conditions that promote uniform particle formation while avoiding excessive aggregation or undesired crystal growth.

The pigment precipitation is followed by distillation to remove low-boiling-point substances, after which the mixture is heated to temperatures between 80 and 150 degrees Celsius for 1 to 6 hours to obtain a processing slurry . This thermal treatment step is essential for achieving the desired particle size distribution and surface properties that determine application performance.

Advanced post-synthesis processing techniques include the use of organic solvent treatments, grinding with surfactants, acid extraction, alkaline treatment, and polymer dispersant addition [6]. These conditioning methods have been systematically studied to optimize pigment properties including dispersibility, brightness, color strength, and fastness characteristics.

For transparent pigment modifications, specialized processing techniques involve mechanical grinding in the presence of inorganic salts such as sodium chloride or sodium sulfate [7]. The grinding process is conducted at elevated temperatures of 80 to 100 degrees Celsius using wetting agents such as diethylene glycol to facilitate particle size reduction. This mechanical treatment significantly increases the surface area from approximately 25 square meters per gram for conventional pigments to 55-80 square meters per gram for transparent variants [7].

The final processing stage involves aqueous slurry preparation through mixing the ground material with water at temperatures of 80 to 90 degrees Celsius for periods of 1 hour [7]. This aqueous treatment removes processing aids and optimizes particle surface characteristics for improved application performance. The slurry is then filtered, washed thoroughly with water until equivalent conductivity is achieved, and dried at temperatures between 50 and 150 degrees Celsius to obtain the final pigment product.

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Plastics -> Pigments agents

General Manufacturing Information

Synthetic dye and pigment manufacturing

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]-: ACTIVE